(E)-[(3-bromophenyl)methylidene](methyl)oxidoazanium
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Overview
Description
(E)-(3-bromophenyl)methylideneoxidoazanium is a chemical compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol It is known for its unique structure, which includes a bromophenyl group and an oxidoazanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(3-bromophenyl)methylideneoxidoazanium typically involves the reaction of 3-bromobenzaldehyde with methylamine N-oxide under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of (E)-(3-bromophenyl)methylideneoxidoazanium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(E)-(3-bromophenyl)methylideneoxidoazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound .
Scientific Research Applications
(E)-(3-bromophenyl)methylideneoxidoazanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (E)-(3-bromophenyl)methylideneoxidoazanium involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- (E)-(3-chlorophenyl)methylideneoxidoazanium
- (E)-(3-fluorophenyl)methylideneoxidoazanium
- (E)-(3-iodophenyl)methylideneoxidoazanium
Uniqueness
(E)-(3-bromophenyl)methylideneoxidoazanium is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom influences the compound’s reactivity, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
1-(3-bromophenyl)-N-methylmethanimine oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-10(11)6-7-3-2-4-8(9)5-7/h2-6H,1H3/b10-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVIRZLUYGWNOI-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=CC(=CC=C1)Br)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C\C1=CC(=CC=C1)Br)/[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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